(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone
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Overview
Description
(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings attached to a cyclopentanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopentanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole rings.
Reduction: Alcohol derivatives of the cyclopentanone core.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s pyrazole rings may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (2Z,5E)-5-[(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- 2-[(3,5-Diamino-1H-pyrazol-4-yl)methylidene]-1,2-dihydro-3H-indol-3-ones
Uniqueness
(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone stands out due to its dual pyrazole rings and cyclopentanone core, which confer unique chemical and biological properties. Its structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H20N4O |
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Molecular Weight |
296.37 g/mol |
IUPAC Name |
(2Z,5E)-2,5-bis[(1,3-dimethylpyrazol-4-yl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C17H20N4O/c1-11-15(9-20(3)18-11)7-13-5-6-14(17(13)22)8-16-10-21(4)19-12(16)2/h7-10H,5-6H2,1-4H3/b13-7-,14-8+ |
InChI Key |
HXHIXFIRGGZGFB-MFUUIURDSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\CC/C(=C/C3=CN(N=C3C)C)/C2=O)C |
Canonical SMILES |
CC1=NN(C=C1C=C2CCC(=CC3=CN(N=C3C)C)C2=O)C |
Origin of Product |
United States |
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